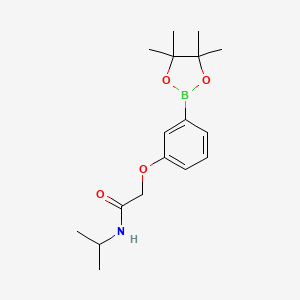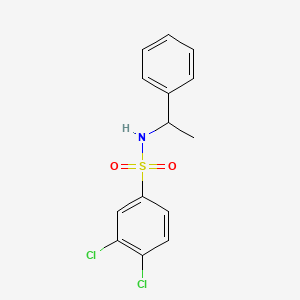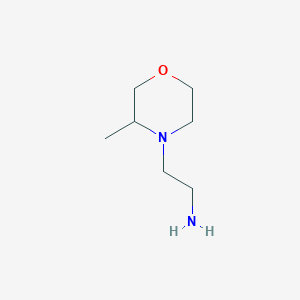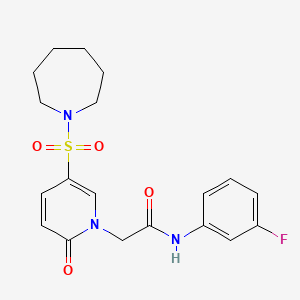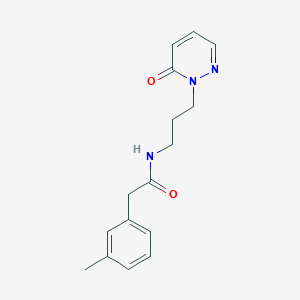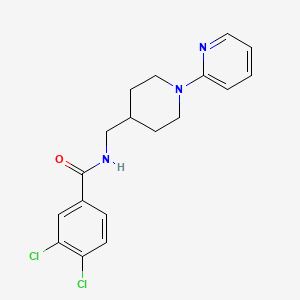![molecular formula C6H11NO2S2 B2976400 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 1935355-99-9](/img/structure/B2976400.png)
5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of the bicyclo[2.2.1]heptane structure, which is a common structure in many organic compounds . The “5-(Methylsulfonyl)-2-thia-” part suggests the presence of a sulfur atom and a methylsulfonyl group in the structure.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar bicyclic compounds have been synthesized using Diels-Alder reactions . This involves a [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene, known as the dienophile .Molecular Structure Analysis
The bicyclo[2.2.1]heptane core suggests a three-ring structure with two carbon atoms shared by all rings . The “5-(Methylsulfonyl)-2-thia-” part indicates substitutions at the 5th and 2nd carbon in the ring .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, boiling point, and solubility would depend on the specific structure and substituents of the compound .Scientific Research Applications
5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is not fully understood. However, it has been suggested that it may act on the GABAergic system, which is involved in the regulation of neuronal excitability. It has also been suggested that it may modulate the activity of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic properties. It has also been shown to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of research could focus on further investigating its mechanism of action and its effects on different neurotransmitter systems. Additionally, research could be conducted to investigate its potential use in the treatment of other neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a promising compound that has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties, and has been investigated for its potential use in the treatment of neurological and psychiatric disorders. While its mechanism of action is not fully understood, research on this compound has the potential to lead to the development of new drugs and treatments for a variety of conditions.
Synthesis Methods
5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane can be synthesized using a variety of methods, including the reaction of 2-thia-5-azabicyclo[2.2.1]heptane with dimethyl sulfoxide (DMSO) and methylsulfonyl chloride (MSCl). Another method involves the reaction of 2-thia-5-azabicyclo[2.2.1]heptane with methylsulfonyl chloride and sodium hydride (NaH). Both methods have been reported to yield high purity this compound.
properties
IUPAC Name |
5-methylsulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c1-11(8,9)7-3-6-2-5(7)4-10-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZPANAUHAXMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CC1CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2976317.png)
![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2976318.png)
![3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2976319.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2976324.png)


